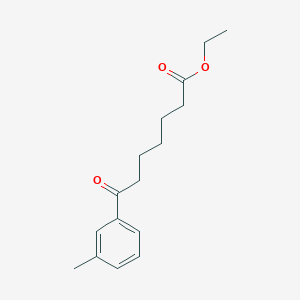

Ethyl 7-(3-methylphenyl)-7-oxoheptanoate

Description

Ethyl 7-(3-methylphenyl)-7-oxoheptanoate is an organic compound characterized by a seven-carbon aliphatic chain terminating in an ethyl ester group and a ketone group at the seventh position. The aryl substituent at the ketone position is a 3-methylphenyl group. This structure places it within a broader class of 7-aryl-7-oxoheptanoate esters, which are often investigated as intermediates in pharmaceutical synthesis or for their biological activities .

Properties

IUPAC Name |

ethyl 7-(3-methylphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-3-19-16(18)11-6-4-5-10-15(17)14-9-7-8-13(2)12-14/h7-9,12H,3-6,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSSXIYWLOQJJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645550 | |

| Record name | Ethyl 7-(3-methylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-54-7 | |

| Record name | Ethyl 7-(3-methylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(3-methylphenyl)-7-oxoheptanoate typically involves the esterification of 7-(3-methylphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-(3-methylphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(3-methylphenyl)-7-oxoheptanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of fragrances, flavoring agents, and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 7-(3-methylphenyl)-7-oxoheptanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The oxo group can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

- Halogen Substituents (e.g., F, Br, I): Introduce electronegativity and steric bulk. Fluorine analogs (e.g., 2,4-difluoro) are often used to modulate metabolic stability in drug candidates . Dual Ketone Functionality: Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate contains an additional ketone group, which may serve as a reactive site for further derivatization .

Biological Activity

Ethyl 7-(3-methylphenyl)-7-oxoheptanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a heptanoate backbone with a keto group at the 7-position and an ethyl ester substituent. The presence of the 3-methylphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological effects of this compound are primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can bind to receptor sites, influencing signal transduction pathways that regulate cell growth and apoptosis.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown efficacy in inducing apoptosis in cancer cell lines such as A549 (lung cancer) and H2228 (anaplastic large cell lymphoma) through mechanisms involving:

- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases, leading to reduced proliferation.

- Apoptosis Induction : Increasing the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.

A study demonstrated that treatment with a related compound resulted in a dose-dependent increase in late apoptotic cells, as evidenced by AO/EB staining and flow cytometry analysis .

Antimicrobial Activity

Compounds with phenyl groups are often investigated for their antimicrobial properties. This compound may possess similar activities due to its structural characteristics. Preliminary studies suggest potential effectiveness against various bacterial strains, although specific data on this compound is limited.

Case Studies

- Antitumor Efficacy : A related compound was tested for its ability to inhibit tumor growth in vivo. At doses of 25 mg/kg and 100 mg/kg, significant tumor growth inhibition (TGI) was observed without notable toxicity to major organs, indicating a favorable therapeutic window .

- Mechanistic Insights : In vitro studies revealed that treatment with similar compounds led to increased levels of acetylated histone proteins, suggesting modulation of epigenetic regulators involved in cancer progression .

Data Summary

The following table summarizes key findings from studies on related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.